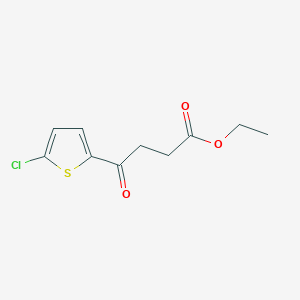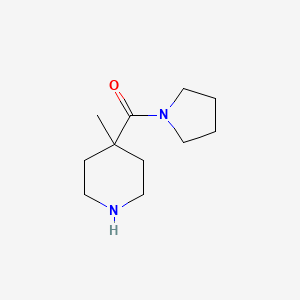![molecular formula C16H17NOSi B1326301 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile CAS No. 947515-74-4](/img/structure/B1326301.png)
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is an organic compound with the molecular formula C16H17NOSi and a molecular weight of 267.4 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a dimethylsilyl group and a hydroxymethyl group. It is a low melting solid and is primarily used in research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethyl)phenylboronic acid and 4-bromobenzonitrile.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-(hydroxymethyl)phenylboronic acid with 4-bromobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile undergoes various types of chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
科学研究应用
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile has several scientific research applications, including:
作用机制
The mechanism of action of 4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects . The hydroxymethyl and dimethylsilyl groups can influence the compound’s reactivity and binding affinity to these targets .
相似化合物的比较
Similar Compounds
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}aniline: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the hydroxymethyl and dimethylsilyl groups further enhances its versatility in various chemical transformations and applications .
属性
IUPAC Name |
4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOSi/c1-19(2,15-9-7-13(11-17)8-10-15)16-6-4-3-5-14(16)12-18/h3-10,18H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSORGQYGQYPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C#N)C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647584 |
Source


|
| Record name | 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947515-74-4 |
Source


|
| Record name | 4-{[2-(Hydroxymethyl)phenyl](dimethyl)silyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[2-(hydroxymethyl)phenyl]dimethylsilyl}benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)









